5,12-二羟基-6,8,14-二十碳三烯酸

描述

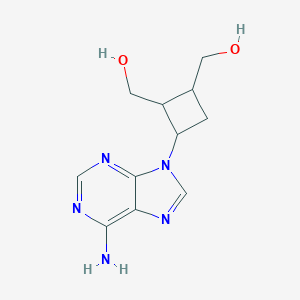

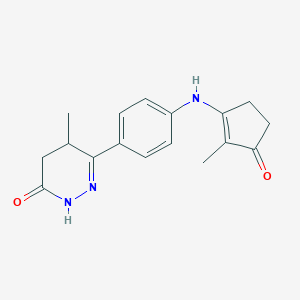

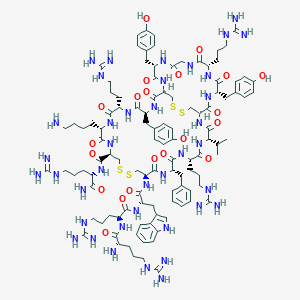

5,12-Dihydroxy-6,8,14-eicosatrienoic acid is a type of dihydroxy-eicosatrienoic acids (diHETrEs) which are generally short-lived . These are formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases .

Synthesis Analysis

The synthesis of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid involves the metabolism of arachidonic acid by cytochrome P450 epoxygenases . These enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are then rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) to form diHETrEs .Molecular Structure Analysis

The molecular structure of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid is derived from arachidonic acid, a straight-chain eicosatetraenoic acid, omega-6 fatty acid . Arachidonic acid has 4 cis double bonds located between carbons 5–6, 8–9, 11–12, and 14–15 .Chemical Reactions Analysis

In cells, the EETs are rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) which adds water (H2O) across the epoxide to form their corresponding vicinal-diol dihydroxyeicosatrienoic acids (diHETrEs or DHETs) .Physical And Chemical Properties Analysis

The molecular formula of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid is C20H34O4 . Its average mass is 322.482 Da and its monoisotopic mass is 322.250793 Da .科学研究应用

代谢途径和形成

5,12-二羟基-6,8,14-二十碳三烯酸参与各种代谢途径。它是通过将二十碳三烯酸与前列腺素内过氧化物合成酶等酶一起孵育而产生的,导致产生羟基二十碳三烯酸和二羟基二十碳二烯酸等代谢物。这种转化是前列腺素生物合成复杂过程的一部分,并涉及自由基和过氧化物的形成,表明复杂的酶途径在起作用(Oliw et al., 1993)。

生物活性

5,12-二羟基-6,8,14-二十碳三烯酸表现出显著的生物活性。它是花生四烯酸代谢的产物,其衍生物参与各种生理过程。例如,在人类多形核白细胞中,该化合物的代谢物表现出趋化活性,影响免疫反应(Goetzl & Pickett, 1980)。

化学合成和表征

已开发出合成方法来生产这种化合物及其衍生物。例如,报道了5(S)-羟基-10,11-二氢-12-酮-6(Z),8(E),14(Z)-二十碳三烯酸的首次全合成,突显了该化合物在生物系统中的重要性(Khanapure et al., 1997)。

与细胞系统的相互作用

该化合物与各种细胞系统相互作用,影响重要的生物功能。例如,它已被确定为兔肾皮质中的代谢物,表明其在肾功能中的作用,可能还涉及细胞色素P450环氧化酶途径(Oliw et al., 1981)。

在生化分析中的应用

5,12-二羟基-6,8,14-二十碳三烯酸及其衍生物被用于分析方法,如LC-MS/MS,以定量人类血浆中的环氧二十碳三烯酸和二羟基二十碳三烯酸。这说明了它在生化研究和分析中的重要性(Duflot et al., 2017)。

作用机制

The EETs function as transiently acting, short-range hormones; that is, they work locally to regulate the function of the cells that produce them (i.e., they are autocrine agents) or of nearby cells (i.e., they are paracrine agents) . They have been most studied in animal models where they show the ability to lower blood pressure possibly by stimulating arterial vasorelaxation and inhibiting the kidney’s retention of salts and water to decrease intravascular blood volume .

未来方向

While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETs in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .

属性

IUPAC Name |

(5S,6Z,8E,12S,14Z)-5,12-dihydroxyicosa-6,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-9,11,15,18-19,21-22H,2-5,10,12-14,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUPFHTVILUPKF-GWURPDJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](CC/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183688 | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

CAS RN |

120904-46-3 | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120904-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120904463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)